3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one
Description
3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenyl group at the 3-position and a pyrrolidine ring at the 1-position. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where the quinoxaline group may enhance binding affinity or stability, as seen in radiopharmaceutical analogs like (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline .
Properties
IUPAC Name |
3-phenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(11-10-16-6-2-1-3-7-16)24-13-12-17(15-24)26-20-14-22-18-8-4-5-9-19(18)23-20/h1-9,14,17H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMDLCLSKPSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves an alkylation reaction. One common method involves the reaction of 3-phenylquinoxalin-2(1H)-one with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium bromide as a phase-transfer catalyst . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoxaline moiety may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Analog 1: 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one (1j)
Structure: Lacks the quinoxalin-2-yloxy substituent on the pyrrolidine ring. Synthesis: Prepared from the corresponding acid chloride via nucleophilic substitution, yielding quantitative product . Key Differences:
- Conformational Flexibility: The unsubstituted pyrrolidine ring may adopt different torsional angles compared to the quinoxaline-bearing analog, influencing interactions with biological targets.
Structural Analog 2: 4-(3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline Derivatives
Structure: Shares the 3-(quinoxalin-2-yloxy)pyrrolidin-1-yl group but incorporates a quinazoline core instead of a propan-1-one backbone. Functional Relevance: Used in radiopharmaceuticals (e.g., [18F]IV) for positron emission tomography (PET) imaging, highlighting the role of the quinoxaline group in enhancing target specificity . Comparative Data:
Physicochemical and Computational Comparisons
Crystallographic Analysis
Crystallography tools like SHELX and ORTEP-3 enable structural elucidation of these compounds . For example:
- Hydrogen Bonding: The quinoxaline group in 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one may participate in intermolecular H-bonding, affecting crystal packing.
- Torsional Angles: Substitution at the pyrrolidine ring (e.g., quinoxalin-2-yloxy) likely restricts rotational freedom compared to simpler analogs like 1j.
Density-Functional Theory (DFT) Insights
DFT studies using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) reveal:
- HOMO-LUMO Gaps: The quinoxaline moiety reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to 1j, enhancing electrophilicity .
- Electrostatic Potential: The propan-1-one carbonyl group exhibits a strong electron-deficient region, while the quinoxaline ring contributes to localized electron density.
Table 1: Computational Properties of Selected Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Target Compound | -6.2 | -2.8 | 3.4 |
| 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one | -5.9 | -1.9 | 4.0 |
| Quinazoline Derivative [18F]IV | -6.5 | -3.1 | 3.4 |
Wavefunction Analysis
Multiwfn software highlights differences in electron localization:
- Electron Density Topology: The quinoxaline substituent increases electron delocalization across the pyrrolidine ring, as visualized via Laplacian of electron density plots .
Biological Activity
3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoxaline moiety linked to a pyrrolidine ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Quinoxaline Moiety : Known for its ability to interact with various biological targets.
- Pyrrolidine Ring : Enhances binding affinity and specificity to molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoxaline component can inhibit enzyme activity or alter receptor function, which may lead to therapeutic effects in various diseases.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Activity
In a study evaluating the anticancer properties of quinoxaline derivatives, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Research demonstrated that this compound effectively reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of inducible nitric oxide synthase (iNOS) was identified as a key mechanism behind its anti-inflammatory activity.
Synthesis and Evaluation
The synthesis of this compound typically involves:
- Formation of the quinoxaline moiety through condensation reactions.
- Construction of the pyrrolidine ring via cyclization methods.
- Coupling reactions to link both moieties.
In Vitro Studies
In vitro evaluations have shown that this compound interacts with various molecular targets, leading to significant biological responses:
- Cell Viability Assays : Demonstrated dose-dependent cytotoxicity against cancer cell lines.
- Enzyme Inhibition Assays : Confirmed its role as an inhibitor of key enzymes involved in inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
